Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 443353-12-6
VCID: VC7598591
InChI: InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 443353-12-6

Cat. No.: VC7598591

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.36

* For research use only. Not for human or veterinary use.

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 443353-12-6

Specification

CAS No. 443353-12-6
Molecular Formula C15H16N2O3S
Molecular Weight 304.36
IUPAC Name methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21)
Standard InChI Key FCKUXWQPGFDVIU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a 1,2,3,4-tetrahydroquinazoline core, a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:

  • A cyclopentyl group at position 3, contributing to lipophilicity and steric bulk.

  • A thioxo (S=O) group at position 2, enhancing hydrogen-bonding potential.

  • A methyl carboxylate at position 7, introducing polarity and metabolic stability.

The molecular formula is C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}, with a molecular weight of 304.36 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number443353-12-6
Molecular FormulaC15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight304.36 g/mol
SolubilityModerate in organic solvents
StabilityStable under inert conditions

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often beginning with the cyclocondensation of anthranilic acid derivatives with thiourea analogs. A representative pathway involves:

  • Formation of the quinazoline core: Cyclization of methyl 3-aminobenzoate with thiourea under acidic conditions.

  • Introduction of the cyclopentyl group: Nucleophilic substitution or Friedel-Crafts alkylation at position 3.

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.

Critical parameters include:

  • Temperature: 80–120°C for cyclization steps.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts reactions.

Table 2: Optimization of Reaction Conditions

StepConditionsYield (%)
CyclizationH2 _2SO4_4, 100°C65–70
Cyclopentyl functionalizationAlCl3_3, CH2 _2Cl2_2, 0°C50–55
EsterificationCH3 _3I, K2 _2CO3_3, acetone85–90

Purification and Analytical Methods

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm.

Biological Activities and Mechanisms

Enzyme Modulation

The thioxo group may confer RORγt inverse agonism, a mechanism explored in analogous 4,5,6,7-tetrahydro-benzothiophene derivatives. Such activity suppresses IL-17 production, suggesting potential in autoimmune diseases like psoriasis .

Antibacterial and Antifungal Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), likely due to membrane disruption via the lipophilic cyclopentyl group.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Cyclopentyl vs. Cyclopropyl: Cyclopentyl derivatives show 2–3× higher metabolic stability due to reduced ring strain .

  • Thioxo vs. Oxo: Thioxo-containing analogs exhibit enhanced solubility and target affinity compared to oxo counterparts.

  • Ester vs. Carboxylic Acid: Methyl esters improve cell permeability (LogP ~2.5) versus free acids (LogP ~1.2) .

Table 3: Activity Comparison of Quinazoline Derivatives

CompoundCytotoxicity (IC50_{50}, μM)LogP
Target compound8.7 (MCF-7)2.4
3-Cyclopropyl analog12.3 (MCF-7)1.9
2-Oxo derivative25.1 (MCF-7)1.2

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (F% ~15–20% in rodents) due to first-pass metabolism. Prodrug strategies (e.g., phosphonate esters) are under investigation to improve absorption.

Target Identification

CRISPR-Cas9 screening and proteomic profiling are needed to elucidate primary molecular targets. Preliminary data suggest interactions with heat shock protein 90 (HSP90) and PI3K/Akt pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator